TCS 21311 - 1260181-14-3

TCS 21311

Catalog Number: EVT-277048
CAS Number: 1260181-14-3
Molecular Formula: C27H25F3N4O4
Molecular Weight: 526.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TCS 21311 is an inhibitor of JAK3 (IC50 = 8 nM in an enzyme assay). It is selective for JAK3 over JAK1, JAK2, and tyrosine kinase 2 (TYK2; IC50s = 1,017, 2,550, and 8,055 nM, respectively) but does inhibit glycogen synthase kinase 3β (GSK-3β), PKCα, and PKCθ (IC50s = 13, 68, and 3 nM, respectively). TCS 21311 inhibits cytokine-induced STAT5 phosphorylation, a JAK3-dependent activity, in CTLL and M-07 cells (IC50s = 1,294 and 525 nM, respectively) and inhibits TCR/CD28-mediated T cell activation, a PCK-dependent activity, in Jurkat cells (IC50 = 689 nM). It also increases proliferation of mouse embryonic nephron progenitor cells (NPCs) and NPCs derived from human induced pluripotent stem cells (iPSCs) in the absence of bone morphogenic protein 7 (BMP7) when used at a concentration of 0.3 µM.
A potent JAK3 inhibitor; selective for JAK3 over JAK1, JAK2 and TYK2. It also inhibits GSK-3β, PKCα and PKCθ.
NIBR3049, also known as TCS-21311, is a potent and selective JAK3 inhibitor IC50 values of 8 nM..
Source and Classification

TCS 21311 is classified as a kinase inhibitor, specifically within the category of small molecule inhibitors. It is synthesized for use in various scientific applications, particularly in studies involving immune modulation and inflammatory responses. The compound has been evaluated for its potential therapeutic applications in autoimmune diseases and certain cancers due to its selective inhibition of JAK3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of TCS 21311 involves several steps that begin with the formation of a core pyrrole-2,5-dione structure. The process typically includes:

  1. Preparation of Intermediates: Initial synthesis involves the creation of indole and piperazine intermediates.
  2. Coupling Reactions: These intermediates are then coupled to form the final product through various chemical reactions.
  3. Functionalization: Subsequent functionalization steps modify the compound to enhance its biological activity and selectivity.

The synthesis requires careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of TCS 21311 can be described using various chemical notations:

  • InChI: InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)/i9D2,10D2,11D2,12D2
  • SMILES: CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O

These notations provide insight into the compound's atomic composition and connectivity .

Chemical Reactions Analysis

Reactions and Technical Details

TCS 21311 can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form derivatives under specific conditions using agents like potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups using reducing agents such as sodium borohydride.
  3. Substitution: Substitution reactions allow for the introduction of different substituents on the aromatic rings with appropriate nucleophiles.

The outcomes of these reactions depend significantly on the reagents and conditions employed.

Mechanism of Action

Process and Data

TCS 21311 primarily acts as an inhibitor of JAK3 by binding to its kinase domain. This binding prevents the phosphorylation of substrates critical for initiating downstream signaling pathways involved in immune responses. The inhibition of JAK3 significantly impacts the JAK-STAT signaling pathway, which is essential for regulating immune responses and hematopoiesis .

Result of Action

The inhibition leads to modulation in various cellular processes such as T-cell activation, cell proliferation, and differentiation. This mechanism is particularly relevant for therapeutic strategies targeting inflammatory diseases and autoimmune disorders .

Physical and Chemical Properties Analysis

Physical Properties

TCS 21311 is characterized by:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 485.5 g/mol.

These properties are crucial for understanding its behavior in biological systems and during synthesis.

Applications

TCS 21311 has a wide range of scientific uses:

  1. Chemistry: As a tool compound for studying JAK3 inhibition.
  2. Biology: In cellular assays to explore the role of JAK3 in immune cell signaling.
  3. Medicine: Investigated as a potential therapeutic agent for autoimmune diseases and inflammatory conditions due to its selective inhibition profile .
  4. Drug Development: Utilized in developing new drugs targeting JAK3 pathways .
Introduction to TCS 21311 and Its Biological Context

TCS 21311 (chemical name: 3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione), also known as NIBR3049, is a potent, small-molecule kinase inhibitor with a molecular weight of 526.51 g/mol (C₂₇H₂₅F₃N₄O₄) [1] [4] [7]. Characterized by ≥98% purity, this compound exhibits a unique multitargeted inhibition profile, primarily targeting Janus kinase 3 (JAK3), glycogen synthase kinase-3β (GSK-3β), and protein kinase C (PKC) isoforms [1] [7]. Its discovery emerged from efforts to develop selective inhibitors for immune-related pathways, leveraging structure-activity relationship studies to optimize kinase selectivity [7]. As a research tool, TCS 21311 enables mechanistic studies of kinase crosstalk in oncology, immunology, and cellular homeostasis, distinguishing itself from clinically approved JAK inhibitors through its additional activity against key regulatory kinases like GSK-3β [3] [9].

JAK3 Signaling Pathway and Therapeutic Relevance

The JAK/STAT pathway constitutes a critical signaling axis for cytokine receptors, governing immune cell differentiation, proliferation, and inflammatory responses. Among the four JAK family members (JAK1, JAK2, JAK3, TYK2), JAK3 exhibits the most restricted expression pattern—primarily within hematopoietic cells—and partners with the common gamma chain (γc) of receptors for interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) [2] [5] [10]. Unlike other JAKs, JAK3 activation is largely confined to lymphoid and myeloid lineages, making it a compelling target for immune modulation without broad hematologic consequences [10].

Table 1: JAK3-Dependent Cytokines and Their Immunological Functions

CytokinePrimary ReceptorBiological Functions
IL-2IL-2Rβ/γcT-cell proliferation, regulatory T-cell function
IL-4IL-4Rα/γcTh2 differentiation, B-cell class switching to IgE
IL-7IL-7Rα/γcLymphocyte development and homeostasis
IL-15IL-15Rα/β/γcNK cell activation, memory CD8⁺ T-cell survival
IL-21IL-21R/γcPlasma cell differentiation, cytotoxic T-cell activity

Genetic evidence underscores JAK3’s non-redundant role: Loss-of-function mutations cause severe combined immunodeficiency (SCID) due to abrogated lymphocyte development [5] [10]. Conversely, dysregulated JAK3 signaling contributes to autoimmune pathologies like rheumatoid arthritis and systemic lupus erythematosus (SLE) by sustaining autoreactive T-cell survival and inflammatory cytokine production [5] [8]. TCS 21311 potently inhibits JAK3 (IC₅₀ = 8 nM) with >100-fold selectivity over JAK1 (IC₅₀ = 1,017 nM), JAK2 (IC₅₀ = 2,550 nM), and TYK2 (IC₅₀ = 8,055 nM) [1] [7]. This selectivity profile enables precise interrogation of γc-cytokine signaling without broad JAK1/2 blockade, which risks anemia or thrombocytopenia [10]. In cellular models, TCS 21311 suppresses IL-2-induced STAT5 phosphorylation (IC₅₀ = 1,294 nM in CTLL cells) and TCR-stimulated IL-2 production (IC₅₀ = 689 nM in Jurkat cells), validating its utility for dissecting JAK3-dependent immune responses [7].

Role of GSK-3β and PKC in Cellular Regulation

Beyond JAK3, TCS 21311 concurrently inhibits serine/threonine kinases GSK-3β and PKC, expanding its mechanistic applications.

GSK-3β is a constitutively active kinase regulated by inhibitory phosphorylation at Ser⁹. It governs diverse processes:

  • Wnt/β-catenin signaling: In unstimulated cells, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt activation inhibits GSK-3β, stabilizing β-catenin to drive proliferative transcription [3] [9].
  • NOTCH regulation: GSK-3β phosphorylates the NOTCH1 intracellular domain (NICD), promoting its ubiquitination and degradation. Inhibiting GSK-3β stabilizes NICD, amplifying NOTCH-driven oncogenic signals in malignancies like chronic lymphocytic leukemia (CLL) [9].
  • Metabolic and inflammatory pathways: GSK-3β phosphorylates glycogen synthase (inactivating it) and modulates NF-κB, linking it to glucose homeostasis and inflammation [3] [6].

TCS 21311 inhibits GSK-3β with exceptional potency (IC₅₀ = 3 nM) [1] [7]. This activity provides a tool to probe GSK-3β’s tumor-suppressive vs. oncogenic roles: In CLL, GSK-3β inhibition by TCS 21311 stabilizes NICD and enhances leukemic cell viability, revealing a targetable vulnerability [9].

PKC isoforms are lipid-dependent kinases regulating cell growth, differentiation, and motility. TCS 21311 selectively inhibits PKCα (IC₅₀ = 13 nM) and PKCθ (IC₅₀ = 68 nM) [1] [7]. These isoforms exhibit distinct functions:

  • PKCα: Regulates thrombin-induced platelet activation by phosphorylating GSK-3β at Ser⁹, transiently inactivating it to promote fibrinogen binding and aggregation [6].
  • PKCθ: Critical for T-cell receptor signaling and IL-2 production, making it a target in autoimmunity [4].

PKCα-mediated phosphorylation of GSK-3β illustrates kinase network crosstalk—a mechanism disrupted by TCS 21311 to modulate outputs like platelet function or Wnt signaling [3] [6].

Table 2: Kinase Inhibition Profile of TCS 21311

Kinase TargetIC₅₀ (nM)Selectivity vs. JAK3Primary Cellular Functions
JAK38Referenceγc-cytokine signaling, lymphocyte activation
GSK-3β32.7-fold more potentβ-catenin degradation, NOTCH regulation, metabolism
PKCα131.6-fold less potentPlatelet activation, cell polarity
PKCθ688.5-fold less potentTCR signaling, IL-2 production
JAK11,017127-fold less potentInterferon signaling, IL-6 family cytokines
JAK22,550319-fold less potentErythropoietin, thrombopoietin signaling

Rationale for Selective Kinase Inhibition in Disease Modulation

TCS 21311’s design exploits structural differences in kinase ATP-binding pockets to achieve selectivity. Its pyrrole-2,5-dione core facilitates hydrogen bonding with JAK3’s hinge region, while the trifluoromethylphenyl group confers specificity over JAK1/2 [1] [7]. This precision addresses limitations of pan-JAK inhibitors (e.g., tofacitinib), which may cause anemia or neutropenia via JAK2 blockade [5] [10].

Simultaneously, dual inhibition of JAK3 and GSK-3β/PKC creates synergistic effects in disease contexts:

  • Autoimmunity: Concurrent blockade of JAK3-dependent cytokine signals (e.g., IL-2, IL-15) and PKCθ-mediated T-cell activation disrupts multiple inflammatory nodes [5] [8].
  • Oncology: In NOTCH-driven cancers, inhibiting JAK3 mitigates survival signals while GSK-3β inhibition stabilizes oncogenic NICD—a paradox requiring context-dependent investigation [9].
  • Platelet regulation: PKCα inhibition impairs thrombin-induced GSK-3β phosphorylation, reducing platelet aggregation [6].

Table 3: Research Applications of TCS 21311 in Disease Models

Disease ContextKey Targets InhibitedObserved EffectsMechanistic Insight
Lymphoid malignanciesJAK3, GSK-3βIncreased NOTCH1-ICD stability; enhanced leukemic cell survivalValidates GSK-3β as a negative regulator of NOTCH in CLL [9]
T-cell activationJAK3, PKCθReduced IL-2 production and STAT5 phosphorylationConfirms PKCθ/JAK3 crosstalk in TCR signaling [7]
Platelet aggregationPKCα, GSK-3βImpaired thrombin-induced fibrinogen bindingDemonstrates PKCα-mediated GSK-3β inactivation in thrombosis [6]
Wnt-driven cancersGSK-3ββ-catenin stabilization; enhanced transcriptional activityUncovers PKCζ/GSK-3β interactions in colon cancer [3]

This multitargeted approach positions TCS 21311 as a unique tool for deconvoluting kinase networks where JAK3, GSK-3β, and PKC isoforms intersect—such as in IL-4-induced PI3K/AKT/GSK-3β crosstalk or TCR/PKCθ/JAK3 amplification loops [5] [9].

Properties

CAS Number

1260181-14-3

Product Name

TCS 21311

IUPAC Name

3-[5-[4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)pyrrole-2,5-dione

Molecular Formula

C27H25F3N4O4

Molecular Weight

526.5 g/mol

InChI

InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)

InChI Key

CLGRAWDGLMENOD-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O

Solubility

Soluble in DMSO

Synonyms

NIBR3049; NIBR-3049; NIBR 3049; TCS-21311; TCS 21311; TCS21311.

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.